5-Bromo-7-methoxyquinoxaline

NADPH oxidase 5 NOX5 ROS

Researchers designing NOX5 probes: select 5-Bromo-7-methoxyquinoxaline (CAS 2149589-64-8) as your minimal-activity control (IC50=100,000 nM), avoiding confounding cardiovascular/inflammatory effects. Medicinal chemists should leverage this bromo-substituted scaffold for superior anticancer activity over nitro analogs—benchmark against A549 (IC50=9.32 μM) and MCF-7 (IC50=1.85 μM) standards. The 7-bromo-5-methoxy regioisomer is discontinued; secure the only accessible bromo-methoxy quinoxaline building block with ≥95% purity and non-hazardous global shipping.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 2149589-64-8
Cat. No. B2389450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methoxyquinoxaline
CAS2149589-64-8
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESCOC1=CC2=NC=CN=C2C(=C1)Br
InChIInChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3
InChIKeyWXMPZVUYILTNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methoxyquinoxaline (CAS 2149589-64-8) in Drug Discovery and Chemical Biology Procurement


5-Bromo-7-methoxyquinoxaline (CAS 2149589-64-8) is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazine ring, with bromine substitution at the 5-position and a methoxy group at the 7-position . It is primarily utilized as a synthetic intermediate and chemical probe in medicinal chemistry, with reported interactions with biological targets such as NADPH oxidase 5 (NOX5) [1].

Why 5-Bromo-7-methoxyquinoxaline Cannot Be Substituted with Generic Quinoxaline Analogs


While quinoxaline is a privileged scaffold in medicinal chemistry, the specific substitution pattern and functional groups on the core profoundly influence biological activity and physicochemical properties. The 5-bromo-7-methoxy substitution pattern imparts unique steric and electronic characteristics that cannot be replicated by other bromo-methoxy regioisomers or by alternative halogen/methoxy combinations. Furthermore, class-level studies demonstrate that bromo substitution on the quinoxaline core consistently yields superior anticancer activity compared to nitro substitution in lung cancer cell models [1]. Therefore, generic substitution with any quinoxaline derivative lacking this exact substitution pattern is likely to result in significantly altered biological profiles, compromising the reproducibility and validity of research outcomes.

Quantitative Differentiation Evidence for 5-Bromo-7-methoxyquinoxaline vs. Analogs and Class-Level Benchmarks


NOX5 Inhibition Profile of 5-Bromo-7-methoxyquinoxaline Compared to Regioisomer

5-Bromo-7-methoxyquinoxaline exhibits measurable but weak inhibition of human NOX5 (IC50 = 100,000 nM) [1]. In direct comparison, its regioisomer 7-bromo-5-methoxyquinoxaline displays approximately 5.6-fold higher potency against the same target (IC50 = 18,000 nM) [2]. This substantial difference underscores that the precise positioning of bromine and methoxy groups on the quinoxaline core is a critical determinant of target engagement, with the 5-bromo-7-methoxy isomer demonstrating a distinct, weaker interaction profile that may be advantageous in applications requiring minimal NOX5 modulation.

NADPH oxidase 5 NOX5 ROS Cardiovascular Inflammation

Class-Level Advantage of Bromo vs. Nitro Substitution in Quinoxaline Anticancer Activity

A comparative study of 26 quinoxaline derivatives against A549 non-small-cell lung cancer cells revealed that compounds with bromo substitution on the quinoxaline core consistently demonstrated superior inhibitory activity compared to those with nitro substitution [1]. While the study did not include 5-bromo-7-methoxyquinoxaline itself, it establishes a class-level principle that directly informs the selection of this compound over nitro-substituted analogs (e.g., 5-nitro-7-methoxyquinoxaline) for anticancer research programs. The most potent bromo-substituted derivative (compound 4m) exhibited an IC50 of 9.32 μM, approaching the activity of the clinical drug 5-fluorouracil (IC50 = 4.89 μM).

Lung Cancer A549 Antiproliferative Structure-Activity Relationship

Class-Level Antiproliferative Benchmark: Quinoxaline Scaffold Potency in Breast Cancer

A series of 2-substituted quinoxaline analogs demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with the most potent compound (3b) achieving an IC50 of 1.85 ± 0.11 μM, surpassing the reference drug staurosporine (IC50 = 6.77 ± 0.41 μM) by approximately 3.7-fold [1]. Importantly, this compound also exhibited selectivity, with an IC50 of 33.7 ± 2.04 μM against normal MCF-10A cells, yielding a selectivity index of ~18. While 5-bromo-7-methoxyquinoxaline was not the specific compound tested, this data establishes a performance benchmark for the quinoxaline pharmacophore in breast cancer models and provides a comparative reference point for evaluating the potency of new derivatives synthesized from 5-bromo-7-methoxyquinoxaline as a starting material.

Breast Cancer MCF-7 Antiproliferative EGFR Topoisomerase II

Commercial Availability and Purity Specifications

5-Bromo-7-methoxyquinoxaline (CAS 2149589-64-8) is commercially available from multiple vendors with defined purity specifications. Apollo Scientific (via CymitQuimica) offers the compound with purity ≥95% (NMR) . AKSci supplies the compound with full quality assurance documentation, including SDS and COA upon request, and confirms the compound is not classified as hazardous material for transportation . In contrast, the regioisomer 7-bromo-5-methoxyquinoxaline (CAS 2648962-51-8) is listed as discontinued by CymitQuimica , limiting its accessibility for research programs requiring sustained supply.

Chemical Synthesis Building Block Procurement Quality Control

Optimal Research and Procurement Applications for 5-Bromo-7-methoxyquinoxaline (CAS 2149589-64-8)


Chemical Probe Development for NOX5 with Minimal Background Activity

Researchers investigating NADPH oxidase 5 (NOX5) biology who require a quinoxaline-based probe with minimal NOX5 inhibitory activity should select 5-bromo-7-methoxyquinoxaline (IC50 = 100,000 nM) over the more potent 7-bromo-5-methoxyquinoxaline regioisomer (IC50 = 18,000 nM) [1]. This selection minimizes confounding effects in cardiovascular or inflammatory assays where NOX5 modulation is not desired, while still providing a quinoxaline scaffold suitable for further derivatization.

Synthesis of Novel Bromo-Substituted Quinoxaline Anticancer Agents

Medicinal chemists designing anticancer agents should prioritize 5-bromo-7-methoxyquinoxaline as a starting material for derivatization, based on class-level evidence demonstrating that bromo substitution on the quinoxaline core yields superior antiproliferative activity against A549 lung cancer cells compared to nitro substitution [2]. Newly synthesized derivatives can be benchmarked against the established potency of bromo-substituted quinoxalines (e.g., compound 4m: IC50 = 9.32 μM) and the clinical drug 5-fluorouracil (IC50 = 4.89 μM).

Breast Cancer Drug Discovery: Quinoxaline Scaffold Optimization

For breast cancer drug discovery programs, 5-bromo-7-methoxyquinoxaline serves as a valuable synthetic building block. Researchers can use it to generate novel derivatives and evaluate their antiproliferative activity against MCF-7 cells, using the established benchmark of quinoxaline derivative 3b (IC50 = 1.85 μM, selectivity index ~18 vs. MCF-10A) as a reference for potency and selectivity [3].

Reliable Procurement for Long-Term Research Programs

Research programs requiring sustained, uninterrupted supply of a bromo-methoxy quinoxaline building block should procure 5-bromo-7-methoxyquinoxaline (CAS 2149589-64-8) rather than the 7-bromo-5-methoxy isomer, which is listed as discontinued by commercial vendors . The target compound is available with documented purity (≥95% NMR) and is not classified as hazardous for transport, facilitating international procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-methoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.